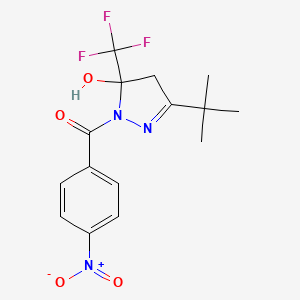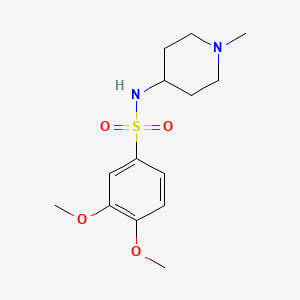
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide involves the inhibition of various cellular processes. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and by downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, it has been reported to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the replication of several viruses, including HIV, HCV, and HSV. However, further studies are required to elucidate the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. Additionally, the synthesis method of this compound is efficient and reproducible, which makes it easy to obtain in large quantities.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that this compound can exhibit cytotoxicity at high concentrations. Therefore, it is important to use this compound at appropriate concentrations and to perform toxicity studies before using it in any experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide. One of the future directions is to elucidate the exact mechanism of action of this compound. Further studies are required to understand how this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines.
Another future direction is to explore the potential applications of this compound in drug development. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. Further studies are required to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
Conclusion:
In conclusion, 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis method of this compound is efficient and reproducible, which makes it easy to obtain in large quantities. However, further studies are required to elucidate the exact mechanism of action and to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
Synthesemethoden
The synthesis of 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-4-iodophenyl isothiocyanate with 3-chloroaniline in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Several research studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2INOS/c16-10-7-8(18)5-6-11(10)19-15(20)14-13(17)9-3-1-2-4-12(9)21-14/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWRZZLDSHPFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-(1-pyrrolidinyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4976179.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4976186.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4976197.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)

![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)
